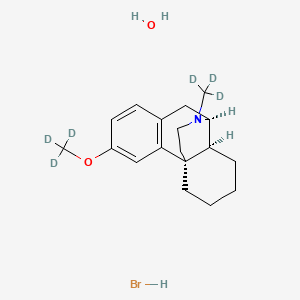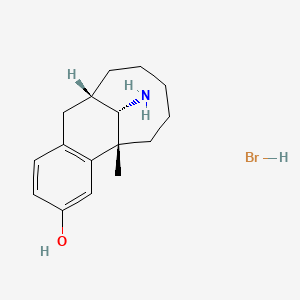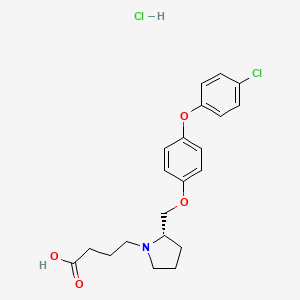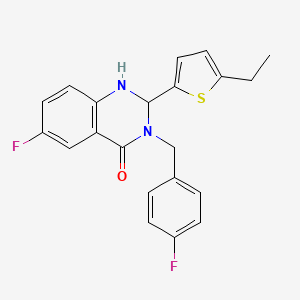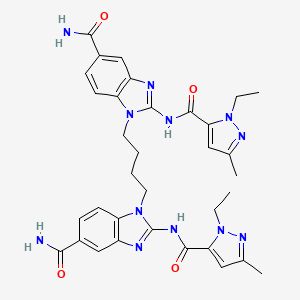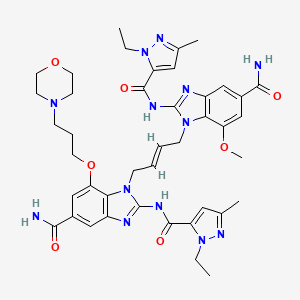
DMS(O)MT aminolink C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
DMS(O)MT aminolink C6 is synthesized through a series of chemical reactions involving the coupling of various reagents. The key steps include:
Coupling Reaction: The compound is synthesized by coupling a phosphoramidite with a hexyl linker and a trityl-protected amino group. .
Cleavage and Deprotection: The cleavage of the trityl group is achieved using acidic conditions, such as 80% acetic acid or trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound involves high-throughput manufacturing processes. The compound is produced in bulk quantities, ensuring high purity and consistency. The production process includes rigorous quality control measures, such as NMR and HPLC analysis, to ensure the compound meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
DMS(O)MT aminolink C6 undergoes several types of chemical reactions, including:
Coupling Reactions: The compound is used in oligonucleotide synthesis, where it couples with nucleobases to form amino-oligonucleotides
Cleavage Reactions: The trityl group can be cleaved under acidic conditions, allowing for the deprotection of the amino group.
Common Reagents and Conditions
Solvents: Acetonitrile and dichloromethane are commonly used solvents
Cleavage Reagents: Acetic acid and trifluoroacetic acid are used for trityl group cleavage.
Deprotection Reagents: Standard deblock solutions are used for deprotection.
Major Products Formed
The major products formed from these reactions are amino-oligonucleotides, which are more stable in solution compared to their MMT analogs .
Aplicaciones Científicas De Investigación
DMS(O)MT aminolink C6 has a wide range of scientific research applications, including:
Oligonucleotide Synthesis: It is primarily used in the synthesis of amino-oligonucleotides, which are essential for various molecular biology applications
PCR and qPCR: The compound is used in polymerase chain reaction (PCR) and quantitative PCR (qPCR) assays.
Protein Labeling and Quantification: It is used for labeling and quantifying proteins in biochemical assays.
Click Chemistry: The compound is utilized in click chemistry reactions, including copper-free click chemistry.
Fluorescence Polarization and Imaging: It is used in fluorescence polarization assays and near-infrared (NIR) imaging.
Mecanismo De Acción
DMS(O)MT aminolink C6 exerts its effects by providing a stable protective group for amino-oligonucleotides. The trityl group protects the amino group during oligonucleotide synthesis and can be easily cleaved under acidic conditions. This stability allows for higher oligonucleotide recovery and improved yield during cartridge purification .
Comparación Con Compuestos Similares
DMS(O)MT aminolink C6 is compared with other similar compounds, such as traditional MMT-protected amino groups. The key differences include:
Stability: This compound offers higher stability in solution compared to MMT analogs
Yield: The compound allows for a 2-3 fold increase in oligonucleotide yield during cartridge purification
List of Similar Compounds
- MMT-protected amino groups
- TAMRA azide (6-isomer)
- Alkyne amidite (hydroxyprolinol)
- DBCO-PEG6-NHS ester
Propiedades
Número CAS |
1173109-53-9 |
|---|---|
Fórmula molecular |
C37H52N3O5PS |
Peso molecular |
681.87 |
Nombre IUPAC |
3-[6-[[bis(4-methoxyphenyl)-(4-methylsulfinylphenyl)methyl]amino]hexoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C37H52N3O5PS/c1-29(2)40(30(3)4)46(45-28-12-25-38)44-27-11-9-8-10-26-39-37(31-13-19-34(42-5)20-14-31,32-15-21-35(43-6)22-16-32)33-17-23-36(24-18-33)47(7)41/h13-24,29-30,39H,8-12,26-28H2,1-7H3 |
Clave InChI |
AEUCXPPPONCIRE-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)P(OCCCCCCNC(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)S(=O)C)OCCC#N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


